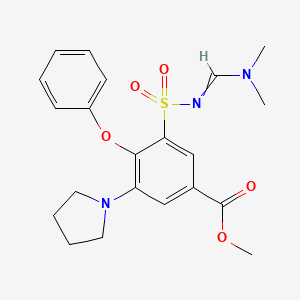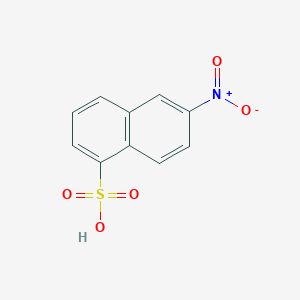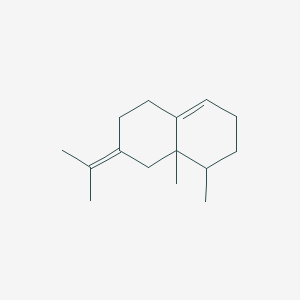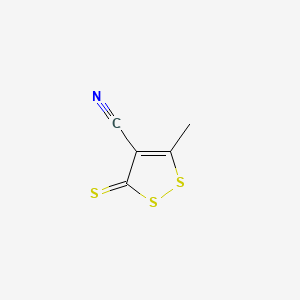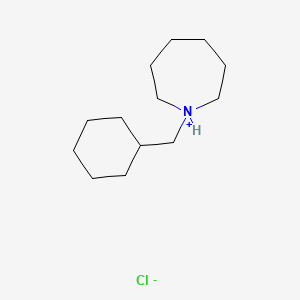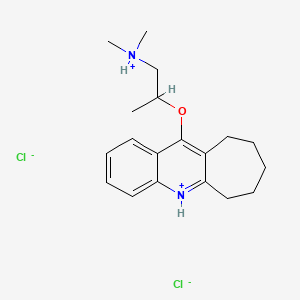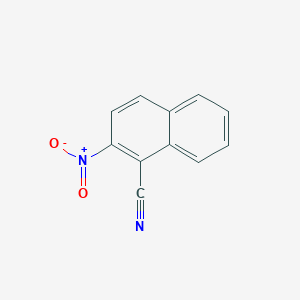
2-Nitronaphthalene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitronaphthalene-1-carbonitrile is an organic compound with the molecular formula C11H6N2O2 It is a derivative of naphthalene, characterized by the presence of a nitro group (-NO2) and a cyano group (-CN) attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitronaphthalene-1-carbonitrile can be synthesized through the nitration of 1-cyanonaphthalene. The nitration process typically involves the use of a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of solid acid catalysts, such as sulfated zirconia (SO42−/ZrO2), has been explored to enhance the efficiency and selectivity of the nitration process .
Chemical Reactions Analysis
Types of Reactions: 2-Nitronaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Substitution: Amines or alcohols as nucleophiles, often in the presence of a base such as potassium hydroxide (KOH).
Major Products Formed:
Reduction: 2-Aminonaphthalene-1-carbonitrile.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitronaphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including dyes and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites
Mechanism of Action
The mechanism of action of 2-nitronaphthalene-1-carbonitrile involves its interaction with various molecular targets and pathways:
Intersystem Crossing (ISC): Upon photoexcitation, the compound efficiently populates its electronically excited triplet states through ultrafast intersystem crossing.
Reduction Pathway: The reduction of the nitro group to an amino group involves the transfer of electrons and protons, typically mediated by a metal catalyst.
Comparison with Similar Compounds
1-Nitronaphthalene: Another isomer of nitronaphthalene with the nitro group attached at the 1-position.
2-Aminonaphthalene-1-carbonitrile: The reduced form of 2-nitronaphthalene-1-carbonitrile.
1,3-Dinitronaphthalene: A compound with two nitro groups attached to the naphthalene ring.
Uniqueness: this compound is unique due to the presence of both a nitro and a cyano group on the naphthalene ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo selective reduction and substitution reactions makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
27525-01-5 |
|---|---|
Molecular Formula |
C11H6N2O2 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
2-nitronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H6N2O2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13(14)15/h1-6H |
InChI Key |
DJGQBOSVQXYJBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


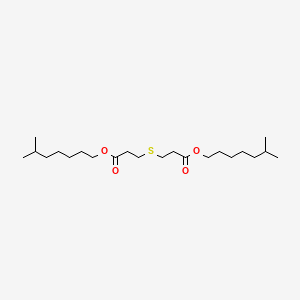

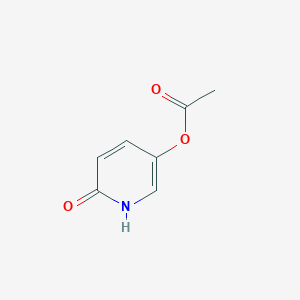
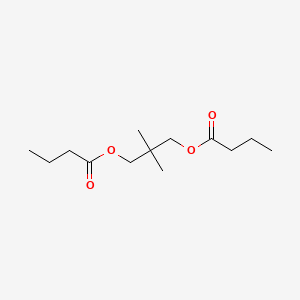
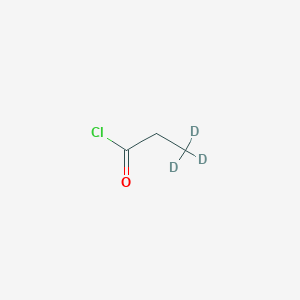
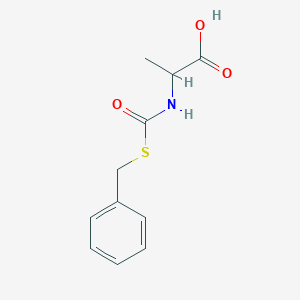
![3,4-diethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide](/img/structure/B13755154.png)
